molecular formula C19H21ClFN3O B249078 N-(4-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide

N-(4-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide

Cat. No. B249078
M. Wt: 361.8 g/mol
InChI Key: YQEFNDMDRPMDQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide, also known as CPP or CPP-109, is a compound that has been extensively studied for its potential as a treatment for addiction and other neuropsychiatric disorders. CPP-109 is a derivative of a compound called vigabatrin, which is used to treat epilepsy. CPP-109 has been shown to be effective in reducing drug-seeking behavior in animal models, and has been tested in clinical trials for cocaine addiction in humans.

Mechanism of Action

N-(4-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide-109 works by inhibiting an enzyme called GABA transaminase, which breaks down the neurotransmitter gamma-aminobutyric acid (GABA). GABA is an inhibitory neurotransmitter that helps to regulate the activity of other neurotransmitters in the brain, including dopamine, which is involved in the reward pathway. By inhibiting GABA transaminase, N-(4-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide-109 increases the levels of GABA in the brain, which can reduce the activity of dopamine and other neurotransmitters that are involved in addiction.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide-109 has been shown to have a number of biochemical and physiological effects in animal models and in humans. In animal studies, N-(4-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide-109 has been shown to reduce drug-seeking behavior and relapse, and to increase the levels of GABA in the brain. In humans, clinical trials have shown that N-(4-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide-109 can reduce cocaine use and cravings, and can improve cognitive function and mood.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide-109 in lab experiments is that it has been extensively studied and has a well-established mechanism of action. This makes it a useful tool for studying the neurobiology of addiction and other neuropsychiatric disorders. However, one limitation of using N-(4-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide-109 is that it has not been tested in a wide range of animal models or in humans with other types of addiction or neuropsychiatric disorders.

Future Directions

There are a number of future directions for research on N-(4-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide-109. One area of interest is the potential use of N-(4-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide-109 in combination with other medications or behavioral therapies for addiction. Another area of interest is the use of N-(4-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide-109 in the treatment of other neuropsychiatric disorders, such as anxiety or depression. Additionally, further research is needed to better understand the long-term effects of N-(4-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide-109 on brain function and behavior.

Synthesis Methods

N-(4-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide-109 can be synthesized using a multi-step process that involves the reaction of several different chemicals. The first step involves the reaction of 4-chlorobenzoyl chloride with 2-fluorophenylpiperazine to form 4-chloro-N-(2-fluorophenyl)piperazine-1-carboxamide. This compound is then reacted with 3-bromopropionyl chloride to form N-(4-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide.

Scientific Research Applications

N-(4-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide-109 has been studied extensively for its potential as a treatment for addiction and other neuropsychiatric disorders. Animal studies have shown that N-(4-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide-109 can reduce drug-seeking behavior and relapse in models of cocaine addiction. Clinical trials have also been conducted to evaluate the safety and efficacy of N-(4-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide-109 in humans with cocaine addiction.

properties

Product Name

N-(4-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide

Molecular Formula

C19H21ClFN3O

Molecular Weight

361.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide

InChI

InChI=1S/C19H21ClFN3O/c20-15-5-7-16(8-6-15)22-19(25)9-10-23-11-13-24(14-12-23)18-4-2-1-3-17(18)21/h1-8H,9-14H2,(H,22,25)

InChI Key

YQEFNDMDRPMDQD-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3F

Canonical SMILES

C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3F

Origin of Product

United States

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